6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole
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Overview
Description
6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is a synthetic organic compound belonging to the imidazo[2,1-b][1,3]thiazole family. This compound is characterized by its complex structure, which includes a chlorinated phenyl group and a dichlorinated phenylmethyl group attached to an imidazo-thiazole core. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole typically involves multi-step organic reactions. One common method includes:
Formation of the Imidazo[2,1-b][1,3]thiazole Core: This can be achieved by reacting 2-aminothiazole with an appropriate aldehyde under acidic conditions to form the imidazo-thiazole ring.
Introduction of the Chlorophenyl Group: The 4-chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the imidazo-thiazole intermediate.
Attachment of the Dichlorophenylmethyl Group: This step involves the alkylation of the imidazo-thiazole core with a dichlorophenylmethyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the chlorinated phenyl groups, potentially leading to dechlorination.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) for nitration or sulfuric acid (H₂SO₄) for sulfonation.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated derivatives.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole is not fully understood but is believed to involve:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems, inhibiting their activity.
Pathways Involved: The compound could modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2-(phenylmethyl)imidazo[2,1-b][1,3]thiazole: Lacks the chlorinated phenyl groups, which may affect its biological activity.
6-(4-Methylphenyl)-2-[(2,4-dimethylphenyl)methyl]imidazo[2,1-b][1,3]thiazole: Contains methyl groups instead of chlorine, potentially altering its chemical reactivity and biological properties.
Uniqueness
The presence of chlorinated phenyl groups in 6-(4-Chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole makes it unique, as these groups can significantly influence the compound’s lipophilicity, metabolic stability, and interaction with biological targets, potentially enhancing its efficacy in various applications.
Properties
Molecular Formula |
C18H11Cl3N2S |
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Molecular Weight |
393.7 g/mol |
IUPAC Name |
6-(4-chlorophenyl)-2-[(2,4-dichlorophenyl)methyl]imidazo[2,1-b][1,3]thiazole |
InChI |
InChI=1S/C18H11Cl3N2S/c19-13-4-1-11(2-5-13)17-10-23-9-15(24-18(23)22-17)7-12-3-6-14(20)8-16(12)21/h1-6,8-10H,7H2 |
InChI Key |
OYWSZRZLADHHGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(SC3=N2)CC4=C(C=C(C=C4)Cl)Cl)Cl |
Origin of Product |
United States |
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